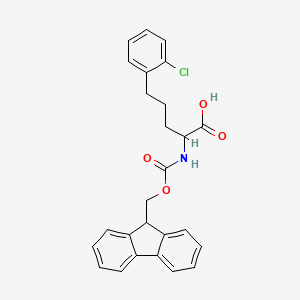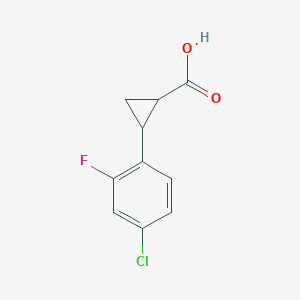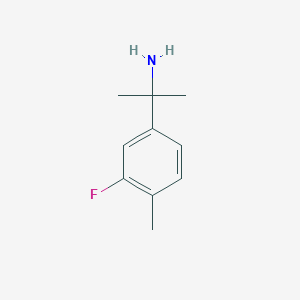
Methenamine thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methenamine thiocyanate is a compound that combines methenamine, a urinary antiseptic, with thiocyanate, a sulfur-containing functional group. Thiocyanates are known for their diverse applications in organic synthesis, particularly in the formation of sulfur-containing compounds .
Vorbereitungsmethoden
Methenamine thiocyanate can be synthesized through various methods. One common approach involves the reaction of methenamine with thiocyanic acid or its salts under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the thiocyanate group. Industrial production methods often involve the use of large-scale reactors and precise control of temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methenamin-Thiocyanat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Thiocyanatgruppe kann oxidiert werden, um Isothiocyanate oder andere schwefelhaltige Verbindungen zu bilden.
Reduktion: Reduktionsreaktionen können die Thiocyanatgruppe in Thiole oder Sulfide umwandeln.
Substitution: Die Thiocyanatgruppe kann durch andere Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Alkohole.
Wissenschaftliche Forschungsanwendungen
Methenamin-Thiocyanat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener schwefelhaltiger organischer Verbindungen verwendet.
Biologie: Methenamin-Thiocyanat wird auf seine potenziellen antimikrobiellen Eigenschaften und seine Rolle bei der Hemmung des bakteriellen Wachstums untersucht.
Medizin: Methenamin, ein Bestandteil von Methenamin-Thiocyanat, wird zur Behandlung und Vorbeugung von Harnwegsinfektionen eingesetzt.
Industrie: Thiocyanate werden bei der Produktion von Pharmazeutika, Agrochemikalien und Farbstoffen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Methenamin-Thiocyanat beinhaltet die Hydrolyse von Methenamin in sauren Milieus, wodurch Formaldehyd freigesetzt wird, das stark bakterizid ist. Formaldehyd hemmt die bakterielle Zellteilung und denaturiert bakterielle Proteine und Nukleinsäuren. Die Thiocyanatgruppe kann auch zu den antimikrobiellen Eigenschaften der Verbindung beitragen, indem reaktive Schwefelverbindungen gebildet werden, die bakterielle Zellmembranen schädigen können .
Wirkmechanismus
The mechanism of action of methenamine thiocyanate involves the hydrolysis of methenamine in acidic environments to produce formaldehyde, which is highly bactericidal. Formaldehyde inhibits bacterial cell division and denatures bacterial proteins and nucleic acids. The thiocyanate group may also contribute to the compound’s antimicrobial properties by forming reactive sulfur species that can disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Methenamin-Thiocyanat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Methenamin-Hippurat: Wird für den gleichen Zweck wie Methenamin-Thiocyanat verwendet, aber mit Hippursäure kombiniert.
Methenamin-Mandelat: Eine weitere Variante, die in Harnwegsantiseptika verwendet wird, kombiniert mit Mandel Säure.
Isothiocyanate: Verbindungen, die durch die Oxidation von Thiocyanaten gewonnen werden, bekannt für ihre antimikrobiellen und krebshemmenden Eigenschaften. Methenamin-Thiocyanat ist einzigartig aufgrund seiner Kombination aus Methenamin und Thiocyanat, die eine doppelte Funktionalität in der antimikrobiellen Aktivität und der Schwefelchemie bietet
Eigenschaften
CAS-Nummer |
72952-09-1 |
|---|---|
Molekularformel |
C7H13N5S |
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;thiocyanic acid |
InChI |
InChI=1S/C6H12N4.CHNS/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1-3/h1-6H2;3H |
InChI-Schlüssel |
KVQREULTCKEKCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2CN3CN1CN(C2)C3.C(#N)S |
Verwandte CAS-Nummern |
72952-09-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)
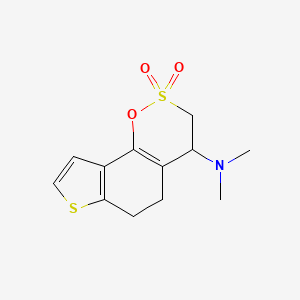
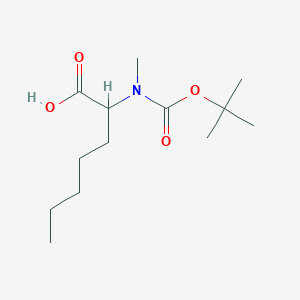
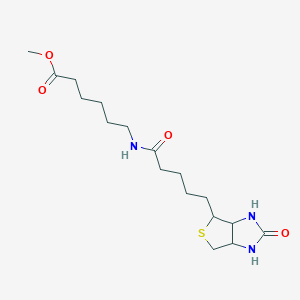
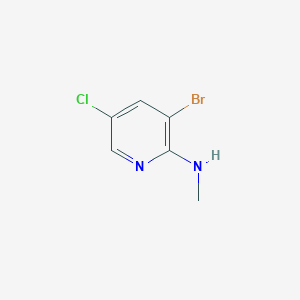
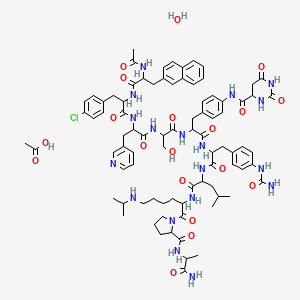
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
